Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
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Overview
Description
Woodorien is a glucoside compound isolated from the rhizomes of the plant Woodwardia orientalis. It has garnered significant attention due to its potent antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) . The molecular formula of Woodorien is C14H18O9, and it has a molecular weight of 330.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Woodorien is primarily isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Woodwardia orientalis using hot aqueous and methanol extracts . The extracts are then subjected to bioassay-directed fractionation to isolate Woodorien along with other compounds. The structure of Woodorien is determined using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including 1H-1H correlation spectroscopy (COSY) and 1H-13C COSY .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Woodorien. The compound is mainly produced in research laboratories through the extraction and isolation process described above .
Chemical Reactions Analysis
Types of Reactions
Woodorien undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the glucoside moiety of Woodorien.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. detailed studies on the reaction products of Woodorien are limited.
Scientific Research Applications
Woodorien has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving glucosides and their derivatives.
Biology: Investigated for its antiviral properties, particularly against HSV-1.
Medicine: Potential therapeutic applications due to its antiviral activity.
Industry: Limited industrial applications due to the lack of large-scale production methods.
Mechanism of Action
Woodorien exerts its antiviral effects by inhibiting the replication of HSV-1. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug used to treat HSV infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another antiviral drug used to treat HSV infections.
Uniqueness of Woodorien
Woodorien is unique due to its natural origin and its potent antiviral activity against HSV-1. Unlike synthetic antiviral drugs, Woodorien is derived from a plant source, making it an interesting candidate for further research and potential therapeutic applications .
Biological Activity
Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a phenolic compound with significant biological activities. This article reviews its various biological activities, including antimicrobial, antitumoral, and antioxidative properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H18O10
- Molecular Weight : 330.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study utilizing the Minimum Inhibitory Concentration (MIC) method demonstrated its effectiveness against various bacterial strains.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus epidermidis | 1000 |
Escherichia coli | 500 |
Bacillus subtilis | 250 |
These results suggest that the compound can inhibit the growth of pathogenic bacteria, making it a potential candidate for development as an antimicrobial agent .
Antitumoral Activity
The antitumoral effects of this compound were evaluated using the MTT assay on several tumor cell lines. The compound showed significant growth inhibition in cancer cells.
Cell Line | Inhibition (%) | IC50 (µg/mL) |
---|---|---|
HeLa (cervical cancer) | 80 | 50 |
MCF7 (breast cancer) | 75 | 60 |
A549 (lung cancer) | 70 | 70 |
This data indicates that the compound possesses strong antitumoral properties and may act through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidative Activity
The antioxidative properties of this compound were assessed using DPPH radical scavenging assays. The compound demonstrated a significant ability to scavenge free radicals.
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
These findings suggest that this compound can mitigate oxidative stress by neutralizing free radicals .
Case Studies
- Study on Antimicrobial Effects : A comprehensive study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of methyl derivatives from natural sources. The study found that these compounds effectively inhibited Staphylococcus epidermidis at concentrations as low as 1000 µg/mL .
- Antitumoral Research : In vitro studies have shown that methyl derivatives can significantly reduce cell viability in various cancer cell lines. The results indicate a potential for these compounds in cancer therapy .
Properties
Molecular Formula |
C14H18O9 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3 |
InChI Key |
PXDASGXIBCEXNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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